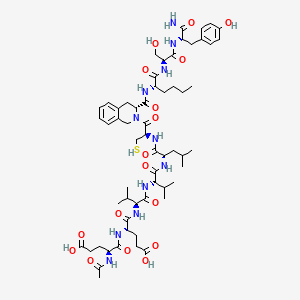

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2

Beschreibung

Die Verbindung AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 ist ein synthetisches Peptid, das aus zehn Aminosäuren besteht. Jede Aminosäure in der Sequenz trägt zur Gesamtstruktur und -funktion des Peptids bei.

Eigenschaften

Molekularformel |

C59H87N11O17S |

|---|---|

Molekulargewicht |

1254.5 g/mol |

IUPAC-Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[(3R)-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C59H87N11O17S/c1-9-10-15-38(51(79)66-43(28-71)55(83)64-41(50(60)78)25-34-16-18-37(73)19-17-34)63-56(84)45-26-35-13-11-12-14-36(35)27-70(45)59(87)44(29-88)67-54(82)42(24-30(2)3)65-57(85)48(31(4)5)69-58(86)49(32(6)7)68-53(81)40(21-23-47(76)77)62-52(80)39(61-33(8)72)20-22-46(74)75/h11-14,16-19,30-32,38-45,48-49,71,73,88H,9-10,15,20-29H2,1-8H3,(H2,60,78)(H,61,72)(H,62,80)(H,63,84)(H,64,83)(H,65,85)(H,66,79)(H,67,82)(H,68,81)(H,69,86)(H,74,75)(H,76,77)/t38-,39-,40-,41-,42-,43-,44-,45+,48-,49-/m0/s1 |

InChI-Schlüssel |

HGLKSJLIZCXTFK-SEAKOTFTSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |

Kanonische SMILES |

CCCCC(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure, typischerweise durch eine temporäre Schutzgruppe geschützt, wird an das Harz gebunden.

Entschützung: Die temporäre Schutzgruppe wird entfernt, um die Aminogruppe der ersten Aminosäure freizulegen.

Kupplung: Die nächste Aminosäure, ebenfalls geschützt, wird aktiviert und an die freigelegte Aminogruppe der wachsenden Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden für jede nachfolgende Aminosäure in der Sequenz wiederholt.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 automatische Peptidsynthesizer umfassen, die den SPPS-Prozess optimieren. Diese Maschinen können mehrere Peptidsynthesen gleichzeitig bewältigen, was die Effizienz steigert und das Risiko menschlicher Fehler verringert. Darüber hinaus wird häufig Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung des Endprodukts eingesetzt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest im Peptid kann oxidiert werden, um eine Disulfidbindung zu bilden, die die Struktur des Peptids stabilisieren kann.

Reduktion: Disulfidbindungen, die während der Oxidation gebildet werden, können zu freien Thiolgruppen reduziert werden.

Substitution: Spezifische Aminosäuren in der Peptidsequenz können durch andere Aminosäuren substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können zur Oxidation von Cysteinresten verwendet werden.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können zur Reduktion von Disulfidbindungen verwendet werden.

Substitution: Aminosäurederivate mit geeigneten Schutzgruppen werden in der SPPS verwendet, um Substitutionen einzuführen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Disulfidbindungen.

Reduktion: Regeneration von freien Thiolgruppen.

Substitution: Modifizierte Peptide mit veränderten Sequenzen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 hängt von seiner spezifischen Anwendung ab. Im Allgemeinen kann das Peptid mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder anderen Proteinen interagieren. Diese Wechselwirkungen können biologische Pfade modulieren und zu verschiedenen physiologischen Effekten führen. So kann das Peptid beispielsweise bestimmte Enzyme hemmen oder aktivieren, Signaltransduktionswege verändern oder an Rezeptoren binden, um eine zelluläre Reaktion auszulösen.

Wirkmechanismus

The mechanism of action of AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 depends on its specific application. In general, the peptide may interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, the peptide may inhibit or activate specific enzymes, alter signal transduction pathways, or bind to receptors to elicit a cellular response.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ac-Leu-Glu-Val-Asp-pNA: Ein kolorimetrisches Substrat für Caspase 4, das in Studien zu Entzündungen und angeborener Immunität verwendet wird.

Ac-Leu-Glu-Val-Asp-AFC: Ein fluorogenes Substrat für Caspase 4, das ebenfalls in der Entzündungs- und Immunitätsforschung verwendet wird.

Einzigartigkeit

AcGlu-Asp-Val-Val-Leu-Cys-Iqc-Nle-Thr-TyrNH2 ist einzigartig aufgrund seiner spezifischen Aminosäuresequenz, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Im Gegensatz zu anderen ähnlichen Peptiden kann diese Verbindung einzigartige Wechselwirkungen mit molekularen Zielstrukturen eingehen, was zu unterschiedlichen biologischen Effekten und Anwendungen führt.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.